Summary of the Application: Felinine is a unique sulfur-containing amino acid found in the urine of domestic cats and select members of the Felidae family . It’s believed to be synthesized in the kidney .
Methods of Application or Experimental Procedures: To test the hypothesis that felinine is present in the blood as -glutamylfelinylglycine, a glutathione conjugate, [35S]cysteine was administered intraperitoneally to one entire male cat, and two radiolabeled fractions were isolated from the blood .
Results or Outcomes: The study showed that the amounts of both fractions in serum were linked to the gender of the cat, with entire males expressing significantly higher levels compared with castrated males, entire females, or spayed females . This research questions the current theory that felinine is synthesized in the kidney .
Summary of the Application: The physiological function of cauxin, a major urinary protein of the domestic cat, is to provide species-, sex-, and age-dependent regulation of felinine production .
Methods of Application or Experimental Procedures: Cauxin hydrolyzes the peptide bond of the felinine precursor, 3-methylbutanol-cysteinylglycine, to produce felinine and glycine .
Results or Outcomes: The study found that cauxin excretion is significantly higher in intact males than in castrated males or female cats . The sulfur-containing volatile compounds identified as species-specific odorants and candidates of felinine derivatives from the headspace gas of cat urine may represent pheromones used as territorial markers for conspecific recognition or reproductive purposes by mature cats .
Summary of the Application: Specific urinary or fecal volatiles, including felinine, have been investigated for their potential in modifying cat behaviors .
Methods of Application or Experimental Procedures: The application of MMB and butanoic acid, which are related to felinine, was tested for its effect on scratching and total interactions exhibited to the scratcher in cats .
Results or Outcomes: The study reported that the application of MMB and butanoic acid reduced scratching and total interactions exhibited to the scratcher in cats .
Summary of the Application: Felinine’s synthesis is influenced by dietary intakes of methionine and cysteine, and possibly dietary lipids .
Methods of Application or Experimental Procedures: The syntheses of felinine, isovalthine, and isobuteine are influenced by dietary intakes of methionine and cysteine, and possibly dietary lipids (in the case of felinine), leucine (in the case of isovalthine), and valine (in the case of isobuteine) when the dietary provision of methionine .
Results or Outcomes: The study suggests that the dietary intake of certain amino acids and lipids can influence the synthesis of felinine .
Summary of the Application: Felinine is a major urinary protein of the domestic cat and is believed to produce species-specific odorants and pheromones used as territorial markers for conspecific recognition or reproductive purposes by mature cats .
Methods of Application or Experimental Procedures: The physiological function of cauxin is to provide species-, sex-, and age-dependent regulation of felinine production. Cauxin hydrolyzes the peptide bond of the felinine precursor, 3-methylbutanol-cysteinylglycine, to produce felinine and glycine .
Felinine, chemically known as (R)-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, is a sulfur-containing amino acid predominantly found in the urine of felines, including domestic cats and various wild species such as bobcats and Chinese desert cats. This compound serves as a precursor to the putative cat pheromone 3-mercapto-3-methylbutan-1-ol. Felinine is primarily excreted in urine and plays a significant role in feline communication and territorial marking due to its strong odor, which is attributed to its breakdown products during enzymatic reactions .
Felinine undergoes various biochemical transformations, particularly in the presence of enzymes. The primary reactions include:
The synthesis of felinine involves both biosynthetic pathways in living organisms and synthetic methods in laboratory settings:
Felinine has several applications primarily related to its biological activity:
Felinine's interactions with other compounds are critical for understanding its biological effects:
Felinine shares structural similarities with several other sulfur-containing amino acids and related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cysteine | Sulfur-containing amino acid | Precursor for glutathione; involved in protein structure |
Methionine | Sulfur-containing amino acid | Essential amino acid; involved in methylation processes |
3-Methyl-3-sulfanylbutan-1-ol | Breakdown product of felinine | Contributes to odor; potential signaling molecule |
N-acetylfelinine | Acetylated form of felinine | Present in lower concentrations; less volatile than free felinine |
Felinine's uniqueness lies in its specific role as a pheromone precursor and its distinct biosynthetic pathway compared to other similar compounds. Its strong odor profile sets it apart from other amino acids and their derivatives .